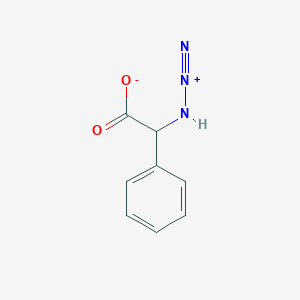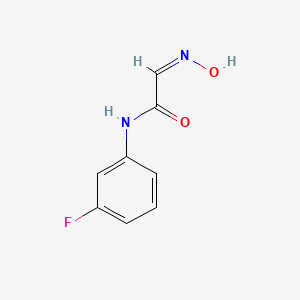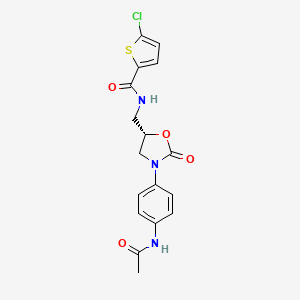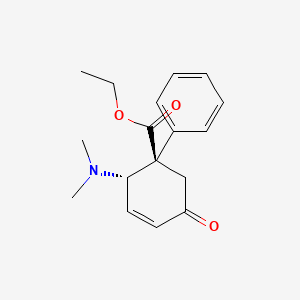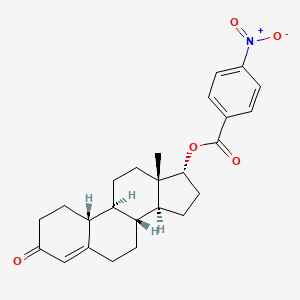
3,3',5-Triiodo-L-thyronine Methyl Ester Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,5-Triiodo-L-thyronine Methyl Ester Hydrochloride is a synthetic derivative of the thyroid hormone 3,3’,5-Triiodo-L-thyronine. This compound is known for its significant biological activity, particularly in regulating metabolism and influencing various physiological processes. It is often used in scientific research to study thyroid hormone functions and their effects on cellular activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5-Triiodo-L-thyronine Methyl Ester Hydrochloride typically involves the esterification of 3,3’,5-Triiodo-L-thyronine. The process begins with the iodination of L-tyrosine to form 3,3’,5-Triiodo-L-thyronine. This intermediate is then reacted with methanol in the presence of an acid catalyst to form the methyl ester. The final step involves the conversion of the methyl ester to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
3,3’,5-Triiodo-L-thyronine Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different iodinated derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, forming less iodinated analogs.
Substitution: Halogen substitution reactions can replace iodine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or bromine under controlled conditions.
Major Products
The major products formed from these reactions include various iodinated and deiodinated derivatives of the original compound, each with distinct biological activities and applications.
Aplicaciones Científicas De Investigación
3,3’,5-Triiodo-L-thyronine Methyl Ester Hydrochloride is widely used in scientific research due to its potent biological activity. Some key applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of thyroid hormone functions, cellular metabolism, and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating thyroid disorders and metabolic diseases.
Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control processes.
Mecanismo De Acción
The compound exerts its effects by mimicking the action of natural thyroid hormones. It binds to thyroid hormone receptors in the nucleus of target cells, initiating a cascade of molecular events that regulate gene expression. This leads to increased rates of protein synthesis, enhanced metabolic activity, and modulation of various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
3,3’,5-Triiodo-L-thyronine (T3): The parent compound, known for its role in regulating metabolism.
Thyroxine (T4): A precursor to T3, less potent but more stable in circulation.
3,5-Diiodothyronine (T2): A less iodinated analog with distinct biological activities.
Uniqueness
3,3’,5-Triiodo-L-thyronine Methyl Ester Hydrochloride is unique due to its esterified form, which can influence its pharmacokinetics and biological activity. The methyl ester modification may enhance its stability and absorption, making it a valuable tool in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H15ClI3NO4 |
|---|---|
Peso molecular |
701.46 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C16H14I3NO4.ClH/c1-23-16(22)13(20)6-8-4-11(18)15(12(19)5-8)24-9-2-3-14(21)10(17)7-9;/h2-5,7,13,21H,6,20H2,1H3;1H/t13-;/m0./s1 |
Clave InChI |
YPIYWJSJNHMIPP-ZOWNYOTGSA-N |
SMILES isomérico |
COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)N.Cl |
SMILES canónico |
COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Spiro[isobenzofuran-1(3H),1'-[1H,3H]naphtho[1,8-cd]pyran]-3,3'-dione](/img/structure/B13421598.png)
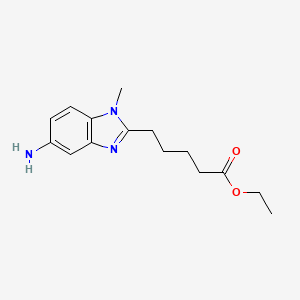

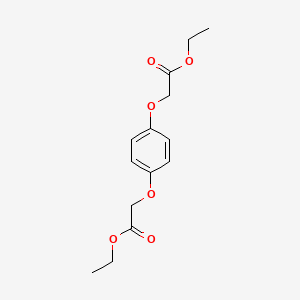
![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)
